molecular formula C18H32N4O2 B2466110 N-(1-cyanocyclohexyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]-N-methylacetamide CAS No. 1311979-74-4

N-(1-cyanocyclohexyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]-N-methylacetamide

Cat. No.: B2466110
CAS No.: 1311979-74-4
M. Wt: 336.48
InChI Key: OTJMESBKPVRVMP-UHFFFAOYSA-N
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Description

N-(1-cyanocyclohexyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]-N-methylacetamide is a complex organic compound characterized by its unique structure, which includes a cyanocyclohexyl group, a piperazine ring, and an ethoxyethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyanocyclohexyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]-N-methylacetamide typically involves multiple steps:

    Formation of the cyanocyclohexyl intermediate: This can be achieved by reacting cyclohexanone with cyanide sources under basic conditions.

    Piperazine ring formation: The piperazine ring is introduced through a nucleophilic substitution reaction involving ethoxyethyl chloride and piperazine.

    Final coupling: The final step involves coupling the cyanocyclohexyl intermediate with the piperazine derivative using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, using continuous flow reactors, and employing automated synthesis techniques to enhance efficiency and reproducibility.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyethyl side chain, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under hydrogenation conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

N-(1-cyanocyclohexyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]-N-methylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclohexyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • N-(1-cyanocyclohexyl)-2-[4-(2-methoxyethyl)piperazin-1-yl]-N-methylacetamide
  • N-(1-cyanocyclohexyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]-N-ethylacetamide

Comparison:

  • Structural Differences: Variations in the side chains (e.g., methoxyethyl vs. ethoxyethyl) can significantly impact the compound’s properties.
  • Uniqueness: N-(1-cyanocyclohexyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific disciplines.

Properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N4O2/c1-3-24-14-13-21-9-11-22(12-10-21)15-17(23)20(2)18(16-19)7-5-4-6-8-18/h3-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTJMESBKPVRVMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1CCN(CC1)CC(=O)N(C)C2(CCCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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